molecular formula C7H13N3 B1598101 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 28739-42-6

3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No. B1598101
CAS RN: 28739-42-6
M. Wt: 139.2 g/mol
InChI Key: BYGCQGLHPCERCH-UHFFFAOYSA-N
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Description

“3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of “3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine” and similar compounds often involves heterocyclic chemistry . Imidazole, a five-membered heterocyclic moiety, is a common synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, which makes them valuable in drug development .


Molecular Structure Analysis

The InChI code for “3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine” is 1S/C7H13N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,4,6,8H2,1H3 . This indicates that the compound contains seven carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms .


Physical And Chemical Properties Analysis

“3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine” is a powder that is stored at room temperature .

Scientific Research Applications

1. Synthesis of N-heterocyclic amines

  • Application Summary: The compound 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized in a one-pot two-step process starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
  • Methods of Application: The synthesis involved a solvent-free condensation/reduction reaction sequence. The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate .
  • Results: The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

2. Antifungal Activity

  • Application Summary: A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
  • Methods of Application: The synthesis involved a solvent-free condensation/reduction reaction sequence .
  • Results: Most of the compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .

3. Antitumor Activity

  • Application Summary: The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: The synthesis involved a solvent-free condensation/reduction reaction sequence .
  • Results: Most of the compounds displayed moderate to excellent activities .

Safety And Hazards

The safety information for “3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine” indicates that it is dangerous. The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Future Directions

The future directions for “3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine” and similar compounds involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole derivatives , there is significant interest in developing new drugs based on these compounds. This includes overcoming the increasing public health problems due to antimicrobial resistance .

properties

IUPAC Name

3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-7(3-2-4-8)5-9-10-6/h5H,2-4,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGCQGLHPCERCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371721
Record name 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine

CAS RN

28739-42-6
Record name 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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